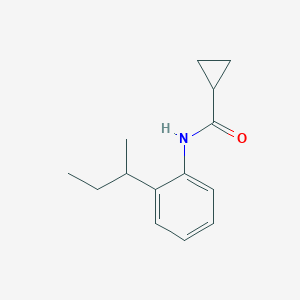
N-(4-benzoylphenyl)-2-(2-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-benzoylphenyl)-2-(2-naphthyloxy)acetamide, commonly known as BNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNA belongs to the class of organic compounds known as benzamides and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
BNA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, BNA has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. In pharmacology, BNA has been found to interact with various receptors, including the cannabinoid receptor type 1 (CB1), serotonin receptor type 2A (5-HT2A), and dopamine receptor type 2 (D2). In neuroscience, BNA has been shown to modulate the activity of the endocannabinoid system, which plays a critical role in various physiological processes, including pain perception, appetite regulation, and mood.
Wirkmechanismus
The exact mechanism of action of BNA is not fully understood. However, it is believed that BNA exerts its effects by interacting with various receptors in the body, including the CB1, 5-HT2A, and D2 receptors. BNA has been shown to act as an agonist at the CB1 receptor, which is involved in the regulation of pain perception, appetite, and mood. BNA has also been shown to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. Additionally, BNA has been shown to act as a partial agonist at the D2 receptor, which is involved in the regulation of motor function and reward.
Biochemical and Physiological Effects:
BNA has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that BNA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BNA has also been shown to increase the levels of endocannabinoids, which are lipid molecules involved in the regulation of pain perception, appetite, and mood. In vivo studies have shown that BNA can reduce pain sensitivity and inflammation in animal models. BNA has also been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
BNA has several advantages for lab experiments, including its high potency and selectivity for various receptors. BNA is also relatively easy to synthesize, making it readily available for research purposes. However, BNA has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, BNA has not been extensively studied for its toxicity and safety profile, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the research on BNA. One potential direction is to investigate the potential therapeutic applications of BNA in various diseases, including chronic pain, epilepsy, and mood disorders. Another potential direction is to study the pharmacokinetics and pharmacodynamics of BNA to better understand its safety and efficacy profile. Additionally, future studies could focus on the development of novel analogs of BNA with improved pharmacological properties, such as increased solubility and selectivity for specific receptors.
Conclusion:
In conclusion, BNA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNA is synthesized through a multi-step process and has been extensively studied for its potential therapeutic applications in various diseases. BNA exerts its effects by interacting with various receptors in the body, including the CB1, 5-HT2A, and D2 receptors. BNA has several advantages for lab experiments, including its high potency and selectivity for various receptors. However, BNA has some limitations, including its poor solubility in water and limited toxicity and safety data. Future research on BNA could focus on investigating its potential therapeutic applications, studying its pharmacokinetics and pharmacodynamics, and developing novel analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of BNA involves a multi-step process that starts with the reaction between 2-naphthol and 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then subjected to a reaction with ethyl acetate and sodium hydroxide to form the final product, BNA. The yield of BNA can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reagents used.
Eigenschaften
Molekularformel |
C25H19NO3 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-(4-benzoylphenyl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H19NO3/c27-24(17-29-23-15-12-18-6-4-5-9-21(18)16-23)26-22-13-10-20(11-14-22)25(28)19-7-2-1-3-8-19/h1-16H,17H2,(H,26,27) |
InChI-Schlüssel |
JMYRWRHGQGAYDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-chlorobenzoyl)-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290447.png)





